3-Nitrophenylsulfur Pentafluoride
Overview
Description
3-Nitrophenylsulfur Pentafluoride is an organosulfur compound with the molecular formula O2NC6H4SF5. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group (-SF5). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrophenylsulfur Pentafluoride can be synthesized through the reaction of phenyl sulfur pentafluoride with nitronium tetrafluoroborate in the presence of trifluoromethanesulfonic acid. The reaction is typically carried out in dichloromethane at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the toxic nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenylsulfur Pentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfur pentafluoride group can undergo oxidation to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and bases.
Reduction Reactions: Common reagents include hydrogen gas and catalysts like palladium on carbon.
Oxidation Reactions: Common reagents include oxidizing agents like potassium permanganate.
Major Products Formed
Substitution Reactions: Products include substituted phenylsulfur pentafluoride derivatives.
Reduction Reactions: Products include 3-aminophenylsulfur pentafluoride.
Oxidation Reactions: Products include sulfonyl derivatives of this compound.
Scientific Research Applications
3-Nitrophenylsulfur Pentafluoride has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Nitrophenylsulfur Pentafluoride involves its ability to act as a fluorinating agent. The sulfur pentafluoride group is highly reactive and can introduce fluorine atoms into organic molecules, thereby modifying their chemical properties. The nitro group can also participate in various chemical reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenylsulfur Pentafluoride
- 3-Aminophenylsulfur Pentafluoride
- Phenyl Sulfur Pentafluoride
- 5-Fluoro-3-Nitrophenylsulfur Pentafluoride
Uniqueness
3-Nitrophenylsulfur Pentafluoride is unique due to the presence of both a nitro group and a sulfur pentafluoride group. This combination imparts distinct chemical properties, making it a valuable compound in various applications. Its ability to act as a fluorinating agent and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
pentafluoro-(3-nitrophenyl)-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-2-5(4-6)12(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTNQYCPXJMFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379675 | |
Record name | 3-Nitrophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-26-5 | |
Record name | (OC-6-21)-Pentafluoro(3-nitrophenyl)sulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2613-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitro-3-(pentafluorosulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Nitrophenylsulfur pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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